![molecular formula C16H9FN4O5S B2972085 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 321555-47-9](/img/structure/B2972085.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

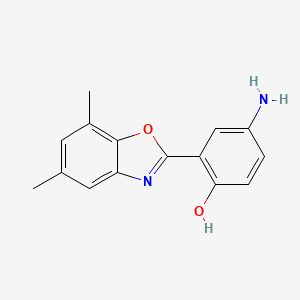

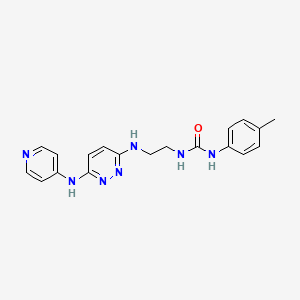

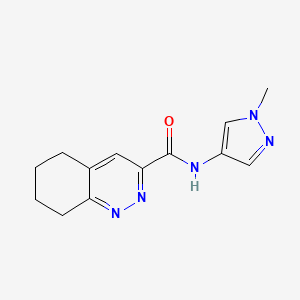

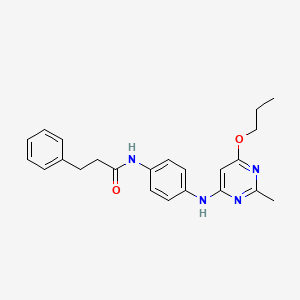

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under specific conditions . For example, the compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” was synthesized by reacting the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “4-(4-fluorophenyl)-1,3-thiazole” has a molecular weight of 179.22, and it is a solid at room temperature . Another compound, “N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine”, has a molecular weight of 271.313, a density of 1.4±0.1 g/cm3, and a boiling point of 448.6±48.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Antimicrobial Applications :

- Certain fluorobenzamide derivatives containing the thiazole ring have shown promising antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds is crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Biosensor Development :

- A high-sensitive biosensor based on a modified carbon paste electrode, incorporating a fluorobenzamide derivative, has been developed for the determination of glutathione in the presence of piroxicam. This biosensor showed potent electron mediating behavior and successful application in real samples (Karimi-Maleh et al., 2014).

Anticonvulsant Applications :

- Some fluorophenyl derivatives have been evaluated as anticonvulsant agents. Certain synthesized compounds showed considerable anticonvulsant activity in tests, suggesting potential for treatment of seizure disorders (Faizi et al., 2017).

Anti-hyperglycemic and Anti-hyperlipidemic Agents :

- Research on thiazolidinediones, which are structurally related to the specified compound, shows potential for treating diabetes. Some derivatives have demonstrated significant blood glucose and triglyceride lowering effects (Shrivastava et al., 2016).

Antioxidant Activity :

- Derivatives of 4-fluorobenzaldehyde, which include 4-fluorophenyl thiazolidinone derivatives, have exhibited promising antioxidant activity (El Nezhawy et al., 2009).

Photo-degradation Studies :

- The photo-degradation behavior of thiazole-containing compounds has been analyzed, providing insights into the stability and decomposition pathways of these compounds under light exposure (Wu, Hong, & Vogt, 2007).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “4-(4-fluorophenyl)-1,3-thiazole” is considered hazardous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN4O5S/c17-11-3-1-9(2-4-11)14-8-27-16(18-14)19-15(22)10-5-12(20(23)24)7-13(6-10)21(25)26/h1-8H,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXVNEMZLYFLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)

![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)

![3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972015.png)

![N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide](/img/structure/B2972016.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B2972020.png)